![molecular formula C15H14BrFO2 B1381889 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene CAS No. 1879257-48-3](/img/structure/B1381889.png)
1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene
Overview
Description
The compound “1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene” is an organic compound containing a benzene ring, an ether group, a bromine atom, and a fluorine atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the bromine and fluorine atoms, and the electron-donating nature of the benzyloxy and ethoxy groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom might be replaced in a nucleophilic substitution reaction . The benzyloxy group could potentially be cleaved under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether group could impact its solubility, while the halogen atoms could influence its reactivity .Scientific Research Applications
Synthesis and Binding Studies
The compound has been utilized in the synthesis of novel antiestrogenic agents. For example, a study focused on creating a nonisomerizable antiestrogen with a seven-membered ring, structurally related to tamoxifen. This compound demonstrated comparable binding affinities for estrogen receptors and similar inhibitory activity against human breast tumor cells in vitro as tamoxifen. The study highlighted the compound's potential in antiestrogenic therapy and its structural relationship to existing drugs, providing valuable insights into drug design and receptor interactions (McCague et al., 1986).
Electrochemical Fluorination Studies
Research has also delved into the electrochemical fluorination of aromatic compounds, where the compound under discussion might serve as an intermediate or reactant. Studies have explored side reactions during the fluorination of halobenzenes, revealing insights into the formation of various fluorinated compounds and the mechanisms involved. These studies are crucial for understanding the complex reactions and product distributions in electrochemical fluorination processes (Horio et al., 1996).
Synthesis of Cardiovascular Agents
The compound has been implicated in the synthesis of fluorinated benzothiazepines, potential cardiovascular agents. The study synthesized these compounds by reacting aminobenzenethiols with fluorinated benzoyl-2-propenoic acids, showcasing the compound's role in creating therapeutically significant molecules (Pant et al., 1997).
Palladium-Catalyzed Reactions
Furthermore, research into palladium-catalyzed carbonylative reactions of halobenzenes, potentially involving compounds like 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene, has shown the compound's applicability in synthesizing heterocycles. This area of study is significant for creating compounds with potential applications in pharmaceuticals and materials science (Chen et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of anti-tubercular agents . Therefore, it’s plausible that this compound could also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions . In these reactions, the compound could act as an organoboron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Similar compounds have been used in the synthesis of protacs , which are designed to have favorable pharmacokinetic properties.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new compounds .
Action Environment
It’s worth noting that environmental factors can significantly influence the effectiveness of chemical reactions . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action.
properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-phenylmethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c16-13-8-14(17)10-15(9-13)19-7-6-18-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPTJKFHZFIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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